molecular formula C19H23NO5 B4984933 2-(1,3-benzodioxol-5-yl)-N-(2,4,5-trimethoxybenzyl)ethanamine

2-(1,3-benzodioxol-5-yl)-N-(2,4,5-trimethoxybenzyl)ethanamine

Cat. No. B4984933
M. Wt: 345.4 g/mol
InChI Key: CXCJPGYVDGUWQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzodioxol-5-yl)-N-(2,4,5-trimethoxybenzyl)ethanamine, commonly known as Methylone, is a synthetic cathinone that belongs to the amphetamine class of drugs. It is a designer drug that is chemically similar to MDMA (3,4-methylenedioxymethamphetamine) and is used as a recreational drug due to its euphoric and stimulant effects. However,

Mechanism of Action

Methylone acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) by blocking the reuptake of these neurotransmitters in the brain. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in increased stimulation of the central nervous system and the release of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects
Methylone has been shown to increase heart rate, blood pressure, and body temperature in animal models. It also increases the release of the neurotransmitter serotonin, which plays a role in regulating mood, appetite, and sleep. However, the long-term effects of Methylone on the brain and other organs are not well understood and require further research.

Advantages and Limitations for Lab Experiments

Methylone has been used as a research tool to study the effects of SNDRIs on the brain and behavior. It has advantages over other drugs such as MDMA, as it is less neurotoxic and has a shorter duration of action. However, its use in laboratory experiments is limited due to its potential for abuse and lack of research on its long-term effects.

Future Directions

Further research is needed to determine the safety and efficacy of Methylone in humans for the treatment of psychiatric disorders. Studies should focus on the optimal dosage, route of administration, and long-term effects of the drug. Additionally, research should explore the potential of Methylone as a research tool for studying the effects of SNDRIs on the brain and behavior.

Synthesis Methods

Methylone is synthesized by the reaction of 3,4-methylenedioxyphenyl-2-propanone with benzylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization and characterization through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Scientific Research Applications

Methylone has been studied for its potential therapeutic applications in the treatment of various psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that Methylone has similar effects to MDMA in increasing social behavior and reducing anxiety in animal models. However, further research is needed to determine its safety and efficacy in humans.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c1-21-16-10-18(23-3)17(22-2)9-14(16)11-20-7-6-13-4-5-15-19(8-13)25-12-24-15/h4-5,8-10,20H,6-7,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCJPGYVDGUWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CNCCC2=CC3=C(C=C2)OCO3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzodioxol-5-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine

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